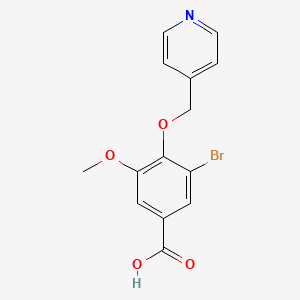
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a chemical compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a bromine atom, a methoxy group, and a pyridinylmethoxy group attached to a benzoic acid core .
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves several steps. One common synthetic route includes the bromination of 5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include bromine, potassium permanganate, chromium trioxide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity . The pyridinylmethoxy group can interact with biological receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid can be compared with similar compounds, such as:
3-Bromo-4-methoxybenzoic acid: This compound lacks the pyridinylmethoxy group, making it less versatile in certain applications.
3-Bromo-4-(3-pyridinyl)benzoic acid: This compound has a different substitution pattern on the benzoic acid core, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN1O4, with a molecular weight of approximately 366.21 g/mol. The compound features a bromine atom, methoxy groups, and a pyridine moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the bromine atom and methoxy groups enhances its binding affinity to specific targets, modulating their activity. This mechanism is significant in the context of enzyme inhibition and protein-ligand interactions, which are vital for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting certain enzymes. For instance, it has been studied for its role in the inhibition of Aldose Reductase, an enzyme implicated in diabetic complications. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of proteolytic systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting potential applications in age-related conditions and cancer therapies .
Anticancer Activity
The compound has demonstrated promising anticancer properties. In cell-based assays, it was found to induce apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This selective activity is attributed to its ability to activate cathepsins B and L, which are involved in protein degradation and apoptosis .
Case Studies
Research Findings
- Antioxidant Properties : Compounds similar to this compound have shown antioxidant effects, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against neurodegenerative diseases, highlighting their versatility as therapeutic agents.
Properties
Molecular Formula |
C14H12BrNO4 |
|---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H12BrNO4/c1-19-12-7-10(14(17)18)6-11(15)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18) |
InChI Key |
VZIPSUDJBZIACE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















